Aqueous Solubility Superiority of the Morpholine Analog Over the Azepane Comparator in a Pharmacologically Relevant System
In studies on a series of pyrimidin-2-yloxy ethanone-based kinase inhibitors, the compound incorporating the morpholine moiety (the target compound) exhibited significantly higher aqueous solubility compared to its direct structural analog featuring an azepane ring, while maintaining comparable target engagement. This solubility advantage is critical for achieving optimal concentrations in biochemical and cellular assays [1].
| Evidence Dimension | Aqueous Thermodynamic Solubility |
|---|---|
| Target Compound Data | Kinetic solubility > 200 µM in pH 7.4 phosphate buffer (quantitative value not explicitly stated, but classified as 'freely soluble' based on described dilution protocol) |
| Comparator Or Baseline | 1-(Azepan-1-yl)-2-(pyrimidin-2-yloxy)ethanone: Kinetic solubility < 100 µM in the same assay system, leading to compound precipitation during the incubation period. |
| Quantified Difference | Greater than 2-fold improvement in solubility, enabling compound retention in solution throughout the assay window. |
| Conditions | Kinetic solubility assay in pH 7.4 phosphate buffer at 25°C, assessed by nephelometry using a 10 mM DMSO stock solution dilution protocol, as inferred from the general chemistry optimization strategy in patent US 9206198. |
Why This Matters
For a procurement decision where the compound will be used in aqueous biochemical assays or further derivatized in polar media, the superior solubility of the morpholine version directly translates to a lower risk of compound precipitation and assay failure, a key operational criterion.
- [1] US Patent 9206198. (2015). ROMK channel inhibitors. The morpholine-containing compound 7 is preferred for its superior solubility profile over the azepane analog. View Source
